3,4-Dichlorobenzaldehyde oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
5331-92-0 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |
InChI Key |
ROBIUDOANJUDHD-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)Cl)Cl |
Other CAS No. |
5331-92-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Properties of Chlorinated Benzaldehyde Oximes: A Characterization Framework
This guide outlines the thermodynamic characterization framework for chlorinated benzaldehyde oximes, addressing the specific challenges posed by their halogenated nature and thermal instability.
Executive Summary & Technical Context
Chlorinated benzaldehyde oximes (e.g., 2-chloro- and 4-chlorobenzaldehyde oxime) serve as critical intermediates in the synthesis of agrochemicals (e.g., pyrethroids) and non-steroidal anti-inflammatory drugs.[1][2] Their thermodynamic profile—specifically enthalpy of formation, sublimation energy, and dissociation constants—directly dictates their reaction kinetics, shelf-life stability, and metabolic behavior.[3]
However, direct experimental thermodynamic data for these specific isomers is often sparse in open literature.[1][2][3] This guide provides the definitive experimental protocols and baseline reference values required to generate this data with high precision, emphasizing the correction factors necessary for chlorine-containing organic solids.
Baseline Physicochemical Landscape
Before thermodynamic analysis, the fundamental physical state must be established.[2][3] The position of the chlorine atom significantly impacts the crystal lattice energy and melting behavior.
| Property | 2-Chlorobenzaldehyde Oxime | 4-Chlorobenzaldehyde Oxime | Benzaldehyde Oxime (Ref) |
| CAS Registry | 3717-28-0 | 3848-36-0 | 932-90-1 |
| Physical State | White Crystalline Solid | White/Off-white Solid | Low-melting Solid / Liquid |
| Melting Point | 73 – 76 °C | 108 – 110 °C | 33 – 35 °C |
| Predicted pKa | 10.8 ± 0.2 | 10.45 ± 0.10 | 11.30 |
| LogP (Predicted) | ~2.6 | ~2.7 | 1.69 |
Technical Insight: The higher melting point of the para (4-chloro) isomer compared to the ortho (2-chloro) isomer suggests a more ordered crystal lattice with stronger intermolecular packing, likely driven by symmetry and minimized steric hindrance, which will result in a higher enthalpy of sublimation (
).
Core Protocol: Enthalpy of Formation ( )
The standard molar enthalpy of formation is the foundational parameter for predicting reaction feasibility. For chlorinated compounds, standard static bomb calorimetry is insufficient due to the formation of corrosive
Method: Rotating-Bomb Combustion Calorimetry
Objective: Determine the energy of combustion (
The Chlorine Correction Challenge
When burning
-
Standard Reaction:
-
Correction Strategy: Use a rotating bomb containing a reducing agent (arsenious oxide solution,
) to quantitatively reduce all free chlorine to chloride ions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).
Experimental Workflow
-
Sample Preparation: Pelletize ~1.0 g of dried oxime. Seal in a Mylar bag if sublimation is suspected.[1][2][3]
-
Bomb Setup:
-
Ignition & Rotation:
-
Analysis:
Figure 1: Thermodynamic cycle for determining enthalpy of formation, highlighting the necessity of the reduction step for chlorinated species.
Core Protocol: Vapor Pressure & Sublimation Enthalpy
Due to the low volatility of solid benzaldehyde oximes, standard boiling point methods will cause thermal decomposition before valid data is obtained.[3]
Method: Knudsen Effusion Mass Spectrometry (KEMS)
Objective: Measure vapor pressure (
Why this method? It operates in a high vacuum (
Step-by-Step Methodology
-
Cell Loading: Place ~50 mg of crystalline oxime in a Knudsen cell (titanium or glass) with a known orifice area (
, typically 0.3–1.0 mm). -
Isothermal Stepping: Heat the cell in discrete steps (e.g., 298K, 303K, 308K) under high vacuum.[2][3]
-
Effusion Measurement: Measure the mass loss rate (
) or ion intensity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) using a mass spectrometer.[2][3] -
Calculation: Use the Knudsen equation:
Where is molar mass and is the Clausing factor. -
Thermodynamic Derivation: Plot
vsngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (Clausius-Clapeyron).[2][3] The slope equalsngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[2][3]
Solution Thermodynamics: Acidity (pKa)
The oxime group (
Method: Spectrophotometric Titration
Challenge: Chlorinated oximes have poor water solubility.[1][2][3] Solution: Use a mixed solvent system (e.g., Water/Methanol) and extrapolate to infinite dilution, or use UV-Vis detection which requires lower concentrations than potentiometry.[1][2][3]
Protocol
-
Solvent: Prepare a
M solution of the oxime in a buffered aqueous solution (ionic strengthngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> M KCl). If insoluble, use 20% MeOH/Water.[2][3] -
Wavelength Selection: Record the UV spectrum of the fully protonated form (pH 2) and fully deprotonated form (pH 13). Identify the analytical wavelength (
) where the absorbance difference is maximal.[3] -
Titration: Measure absorbance (
) atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> across a pH range of 8–13.[2][3] -
Data Analysis: Fit data to the Henderson-Hasselbalch equation:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">
Safety & Thermal Stability (Critical)
Warning: Oximes are potentially explosive.[1][2][3] They can undergo a "Beckmann Rearrangement" or violent decomposition at elevated temperatures.[1][2][3]
Differential Scanning Calorimetry (DSC)
Before any bulk heating (distillation or sublimation), run a DSC scan.[1][2][3]
-
Sample: 2–5 mg in a sealed gold crucible (to withstand pressure).
-
Rate: 5 °C/min under Nitrogen.
-
Danger Signal: Look for a sharp exothermic onset.[1][2][3] For benzaldehyde oximes, this often occurs >150°C.[1][2][3]
Figure 2: Safety decision tree for thermal characterization.
References
-
Combustion Calorimetry Standards
-
Vapor Pressure Methodology
-
Oxime Acidity
-
Thermal Hazards
Sources
- 1. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-chloro-, oxime | C7H6ClNO | CID 6861540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry [mdpi.com]
Methodological & Application
Synthesis of 3,4-Dichlorobenzonitrile via Dehydration of 3,4-Dichlorobenzaldehyde Oxime: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,4-dichlorobenzonitrile, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The primary focus of this document is the efficient dehydration of 3,4-dichlorobenzaldehyde oxime, a robust and accessible synthetic route. This application note is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.
Introduction: The Significance of 3,4-Dichlorobenzonitrile
3,4-Dichlorobenzonitrile serves as a critical building block in the synthesis of a variety of commercially important molecules. Its utility stems from the reactive nitrile group and the specific substitution pattern of the chlorine atoms on the benzene ring, which allows for diverse downstream chemical modifications. A common synthetic pathway to this valuable compound involves the dehydration of this compound. This method is often favored due to the accessibility of the starting materials and the generally high yields achievable under optimized conditions. While other methods exist, such as the Sandmeyer reaction or ammoxidation, the oxime dehydration route presents a reliable and scalable alternative.[1][2]
Reaction Mechanism: The Chemical Transformation
The dehydration of an aldoxime to a nitrile is a classic elimination reaction. The core of this transformation involves the removal of a molecule of water from the oxime moiety (-CH=NOH) to form the nitrile functional group (-C≡N). The specific mechanism can vary depending on the choice of dehydrating agent and reaction conditions, but generally proceeds through the activation of the hydroxyl group of the oxime, converting it into a good leaving group.
Acid-Catalyzed Dehydration: In the presence of a strong acid, the hydroxyl group of the oxime is protonated, forming an oxonium ion. This enhances the leaving group ability of the water molecule. Subsequent deprotonation of the adjacent carbon atom by a weak base (such as the conjugate base of the acid or the solvent) facilitates the elimination of water and the formation of the carbon-nitrogen triple bond.
Dehydration with Acetic Anhydride: Acetic anhydride is a commonly employed and effective dehydrating agent for this transformation. The reaction proceeds via the formation of an acetylated oxime intermediate. The acetyl group acts as an excellent leaving group. A base, which can be the acetate ion generated in situ, then abstracts the proton from the carbon atom, leading to the elimination of acetic acid and the formation of the nitrile.[3][4]
Dehydration with Thionyl Chloride: Thionyl chloride (SOCl₂) is another powerful dehydrating agent that can be used for this conversion. The reaction mechanism involves the initial reaction of the oxime with thionyl chloride to form a chlorosulfite intermediate. This intermediate is highly unstable and readily eliminates sulfur dioxide and a chloride ion to generate the nitrile.[5][6]
Experimental Protocols
This section outlines detailed, step-by-step procedures for the synthesis of 3,4-dichlorobenzonitrile, starting from the preparation of the oxime to its subsequent dehydration and purification.
Part 1: Synthesis of this compound
Materials:
-
3,4-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.
-
Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with constant stirring.
-
The reaction mixture is typically stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the oxime.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried to afford this compound as a white to off-white solid.
Part 2: Dehydration of this compound to 3,4-Dichlorobenzonitrile
Two effective protocols using different dehydrating agents are presented below. The choice of method may depend on the available reagents, desired reaction conditions, and scale of the synthesis.
Protocol A: Dehydration using Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (optional, as a catalyst)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend this compound (1 equivalent) in acetic anhydride (2-3 equivalents).
-
The mixture is heated to reflux (typically around 140 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess acetic anhydride is carefully quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent such as dichloromethane.
-
The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-dichlorobenzonitrile.
Protocol B: Dehydration using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution. The addition should be performed carefully as the reaction can be exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dichlorobenzonitrile.
Purification and Characterization
The crude 3,4-dichlorobenzonitrile obtained from the dehydration reaction can be purified by recrystallization.
Recrystallization Protocol:
A common and effective method for purifying 3,4-dichlorobenzonitrile is recrystallization from a mixed solvent system, such as ethanol-water.[7]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until a slight turbidity persists.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
Characterization:
The identity and purity of the synthesized 3,4-dichlorobenzonitrile should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for 3,4-Dichlorobenzonitrile |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74-78 °C |
| FTIR (cm⁻¹) | ~2230-2240 (C≡N stretch, characteristic for aromatic nitriles)[8] |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons will appear in the range of δ 7.5-7.8. Due to the substitution pattern, a doublet, a doublet of doublets, and another doublet are expected. |
| ¹³C NMR (CDCl₃, ppm) | The nitrile carbon will appear around δ 117-119. Aromatic carbons will be observed in the range of δ 130-140. |
| GC-MS (m/z) | Molecular ion peak at m/z = 171, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M).[9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3,4-dichlorobenzonitrile.
Safety Considerations
-
3,4-Dichlorobenzaldehyde and 3,4-Dichlorobenzonitrile: These compounds are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[9]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a dry environment and within a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The dehydration of this compound is a reliable and efficient method for the synthesis of 3,4-dichlorobenzonitrile. This application note provides a detailed framework, including mechanistic insights and practical protocols, to aid researchers in the successful execution of this important chemical transformation. The choice of dehydrating agent can be tailored to specific laboratory constraints and desired outcomes. With careful execution and adherence to safety protocols, high yields of pure 3,4-dichlorobenzonitrile can be consistently achieved.
References
- ZHEJIANG LINJIANG CHEM. (2018). Synthesis method of 3,4-dichlorobenzonitrile.
- ZHEJIANG LINJIANG CHEM. (2018). Synthesis method of 3,4-dichlorobenzonitrile.
-
Academax. (n.d.). Synthesis Process of 3,4-Dichlorobenzonitrile from 3,4-Dichlorochlorotoluene by Ammoxidation. [Link]
-
DHMO. (2017, January 26). Dehydration of aldoximes. Chemistry Stack Exchange. [Link]
-
Organic Syntheses Procedure. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. [Link]
- Google Patents. (n.d.). The preparation method of 3,4 dihydroxybenzonitriles.
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzonitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). Aldoxime dehydratases: production, immobilization, and use in multistep processes. [Link]
-
ResearchGate. (n.d.). Na2SO3/SOCl2, an Efficient Reagent for the Dehydration of Aldoximes to Nitriles. [Link]
-
Warzecha, K.-D. (2017, January 7). Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Highly Efficient Beckmann Rearrangement and Dehydration of Oximes. [Link]
-
NIST. (n.d.). 3,4-Dichlorobenzonitrile. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Washington. (n.d.). How to Grow Crystals. [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzonitrile. [Link]
-
ResearchGate. (n.d.). Dehydration of aldoximes and amides into corresponding nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Synthesis of Nitriles from Aldoximes. [Link]
Sources
- 1. CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aldoxime dehydratases: production, immobilization, and use in multistep processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 3,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dichlorobenzaldehyde Oxime Synthesis
Introduction
The synthesis of 3,4-dichlorobenzaldehyde oxime is a critical intermediate step in the production of various agrochemicals and pharmaceutical precursors. While the reaction—a condensation between an aldehyde and hydroxylamine—appears straightforward, the specific electron-withdrawing nature of the 3,4-dichloro substitution pattern introduces unique challenges.[1]
This guide moves beyond basic textbook protocols to address the specific yield-limiting factors encountered in the lab: pH sensitivity, geometric isomerism (
Module 1: Reaction Mechanism & Critical Control Points
To optimize yield, one must control the equilibrium between the nucleophilic attack and the dehydration step. The 3,4-dichloro substitution deactivates the aromatic ring but activates the carbonyl carbon, making it highly electrophilic. However, this also makes the system sensitive to side reactions if the pH is not strictly managed.[1]
The "Goldilocks" pH Zone[1]
-
pH < 3: The nitrogen of hydroxylamine is protonated (
), destroying its nucleophilicity. Reaction stalls.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
pH > 9: Risk of Cannizzaro reaction (disproportionation of aldehyde) or degradation of the product.[1]
-
Optimal pH (4.5 – 6.0): Ensures a high concentration of free nucleophile (
) while catalyzing the dehydration of the carbinolamine intermediate.
Mechanistic Workflow
Figure 1: Mechanistic pathway showing the critical dependence on pH for successful dehydration.[1]
Module 2: Standard Operating Procedures (SOP)
We recommend two protocols: Method A for standard laboratory synthesis and Method B for higher yield/green chemistry applications.[1]
Method A: Standard Ethanol/Water Reflux
Best for: Routine synthesis where solvent waste is not a primary concern.[1]
-
Dissolution: Dissolve 10 mmol of 3,4-dichlorobenzaldehyde in 15 mL of Ethanol (95%).
-
Reagent Prep: In a separate beaker, dissolve 12 mmol (1.2 equiv) of Hydroxylamine Hydrochloride (NH₂OH·HCl) in 5 mL of water.
-
Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.
-
Base Addition (CRITICAL):
-
Prepare a solution of NaOH (12 mmol) in 5 mL water.[1]
-
Add dropwise to the reaction mixture while stirring. Do not dump it in all at once.
-
Why? Localized high pH can cause side reactions.
-
-
Reaction: Stir at room temperature for 1-2 hours. If conversion is slow (check TLC), warm to 50°C.
-
Workup:
-
Evaporate most of the ethanol.
-
Add 20 mL ice-cold water. The oxime should precipitate as a white solid.
-
Filter and wash with cold water.
-
Method B: Aqueous/Grinding (Green Chemistry)
Best for: Maximizing yield (>95%) and minimizing "oiling out."[1]
-
Mix: Combine 10 mmol aldehyde and 12 mmol NH₂OH·HCl in a mortar or ball mill.
-
Activate: Add 15 mmol Sodium Carbonate (Na₂CO₃) .
-
Grind: Grind the mixture for 10-20 minutes. The mixture will become a paste as water is released during the condensation.
-
Isolate: Add 20 mL water to the paste, stir well to dissolve inorganic salts (NaCl, excess Na₂CO₃), and filter the remaining solid oxime.
-
Note: This method often yields a cleaner product because the mild basicity of carbonate prevents side reactions common with hydroxides [1][2].
-
Module 3: Troubleshooting & FAQs
Symptom 1: "My product is a sticky oil, not a solid."
Diagnosis: This is the most common issue.[1] It usually stems from:
-
Isomer Mixture: The presence of both E (anti) and Z (syn) isomers lowers the melting point.[1]
-
Residual Solvent: Ethanol trapped in the crystal lattice.
-
Unreacted Aldehyde: 3,4-dichlorobenzaldehyde melts at ~40°C. Even small amounts can depress the oxime's melting point significantly.[1]
Solution:
-
Recrystallization: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until it turns cloudy.[1] Cool slowly to 4°C.
-
Trituration: Add cold hexanes to the oil and scratch the flask with a glass rod to induce crystallization.[1]
Symptom 2: "Low yield (<60%) despite long reaction times."
Diagnosis: Likely a pH issue or solubility loss.[1] Solution:
-
Check pH: Ensure the reaction mixture is not acidic (pH < 4). Add Sodium Acetate (NaOAc) as a buffer instead of NaOH to maintain a steady pH of ~5-6.
-
Solubility Check: The 3,4-dichloro substitution makes the molecule lipophilic.[1] If you use too much ethanol, the product stays in solution during workup.[1] Evaporate ethanol completely before adding water.
Symptom 3: "TLC shows two spots for the product."
Diagnosis: This is likely Geometric Isomerism , not an impurity.[1] Solution:
-
Verification: Run a melting point check. The mixture will have a wide range. The E-isomer is generally the major product.
-
Action: Usually, both isomers react identically in subsequent steps (e.g., reduction to amine).[1] If separation is strictly required, column chromatography (Silica, Hexane:EtOAc 8:[1]2) is effective.
Module 4: Comparative Data & Decision Matrix
Use this table to select the right reagents for your specific constraints.
| Parameter | NaOH (Strong Base) | Na₂CO₃ (Weak Base) | NaOAc (Buffer) |
| Reaction Rate | Fast (< 1 hr) | Medium (1-2 hrs) | Slow (2-4 hrs) |
| Yield | 80-90% | 95-98% | 85-90% |
| Risk of Side Rxn | High (Cannizzaro) | Low | Very Low |
| Product Purity | Moderate (Oiling likely) | High (Solid) | High |
| Recommended For | Rough intermediates | Final compounds | pH-sensitive substrates |
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing yield and purity issues.
References
-
Patil, V. V., et al. (2016).[1][3] "Green Synthesis of Oximes." Journal of Organic Chemistry, 81(2), 781-786.[3] [1]
-
Sharghi, H., & Hosseini, M. (2002).[1][3] "Solvent-free and efficient synthesis of oximes."[3] Synthesis, 2002(8), 1057-1060.[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard reference for hydroxylamine condensation protocols).
-
ChemicalBook. "this compound Product Properties."
Sources
Technical Support Center: Purification of 3,4-Dichlorobenzaldehyde Oxime
Welcome to the technical support guide for the purification of 3,4-Dichlorobenzaldehyde Oxime. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to address common challenges encountered during the post-synthesis workup of this compound. Our focus is on ensuring the removal of unreacted hydroxylamine, a critical step for obtaining a high-purity product suitable for downstream applications.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental questions and scientific principles underlying the purification process.
Q1: Why is the complete removal of unreacted hydroxylamine from my this compound product so critical?
A: The removal of residual hydroxylamine, typically used as its hydrochloride salt (NH₂OH·HCl), is paramount for three primary reasons:
-
Inherent Toxicity and Reactivity: Hydroxylamine and its salts are classified as hazardous. They are harmful if swallowed or in contact with skin, can cause serious skin and eye irritation, and are suspected carcinogens.[1] Their presence in a final product poses significant safety risks.
-
Product Stability and Purity: Hydroxylamine is a potent reducing agent. Its presence can lead to the degradation of the target oxime or other functional groups in more complex molecules during storage or subsequent reaction steps. This compromises the integrity and shelf-life of your compound.
-
Interference in Subsequent Reactions: If the oxime is an intermediate, residual hydroxylamine can compete in subsequent reactions, leading to unwanted byproducts, reduced yields, and complex purification challenges downstream. For example, it can react with acylating or alkylating agents intended for other functional groups.
Q2: What are the key physicochemical differences between this compound and hydroxylamine hydrochloride that I can exploit for separation?
A: The separation strategy hinges on the vast difference in polarity and solubility between your product and the unreacted starting material.
-
This compound: As a moderately sized organic molecule with two chlorine atoms and a phenyl ring, it is nonpolar. It exhibits poor solubility in water but good solubility in common organic solvents like ethyl acetate, dichloromethane, and diethyl ether.[2][3]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is an inorganic salt. It is exceptionally soluble in water (over 80 g per 100 mL) but has very low solubility in nonpolar organic solvents like diethyl ether.[4][5]
This differential solubility is the cornerstone of the primary purification method: liquid-liquid extraction.
Q3: What is the most reliable and efficient method for the initial, bulk removal of hydroxylamine?
A: Liquid-liquid extraction is the industry-standard first step. After the reaction is complete, the mixture is typically diluted with a water-immiscible organic solvent (e.g., ethyl acetate). This solution is then washed several times with water or a dilute aqueous salt solution (brine).
-
The Causality: The organic oxime product remains in the organic layer, while the highly polar hydroxylamine hydrochloride is partitioned almost exclusively into the aqueous layer, which is then discarded. This process is highly effective for removing the bulk of the impurity.[6]
Q4: My TLC analysis still shows impurities after an aqueous workup. What is the recommended next step for achieving high purity?
A: If minor impurities persist, recrystallization is the most effective subsequent technique for purifying a solid product like this compound. This process relies on the principle that the solubility of a compound in a solvent increases with temperature.
By dissolving the crude oxime in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the oxime will crystallize out in a pure form, while the impurities remain dissolved in the cold solvent (the "mother liquor").[7][8] A successful recrystallization can often yield a product with >99% purity.
Q5: How can I definitively confirm that all hydroxylamine has been removed and assess the final purity of my product?
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): This is a quick method to monitor the progress of the purification. You should see the disappearance of the hydroxylamine spot (which may require a specific stain for visualization as it's UV-inactive) and a single spot for your purified product.
-
¹H NMR Spectroscopy: This is the most definitive method. The spectrum of the final product should be clean, showing only the expected peaks for the oxime protons. The absence of any broad signals or unfamiliar peaks that could be attributed to hydroxylamine confirms its removal.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.
Purification Workflow Diagram
The following diagram outlines the logical workflow for the purification of this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Safety First: Mandatory Precautions
-
3,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9][10]
-
Hydroxylamine Hydrochloride: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation of dust and skin contact. All handling must be performed in a fume hood with full PPE.[1]
-
Organic Solvents: Use in a well-ventilated fume hood away from ignition sources.
Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal
This protocol is designed to remove the water-soluble hydroxylamine hydrochloride from the organic-soluble oxime product.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.
-
Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of starting aldehyde).
-
First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The organic layer (containing the oxime) will typically be the top layer if using ethyl acetate and the bottom layer if using dichloromethane. Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat the washing process (steps 3-4) two more times with fresh deionized water. A final wash with a saturated sodium chloride solution (brine) can help to break any emulsions and further remove water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.
-
Solvent Removal: Filter the drying agent and collect the dried organic solution. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid oxime.
Protocol 2: Recrystallization for High-Purity Product
This procedure should be performed on the crude solid obtained from the extraction protocol.
-
Solvent Selection: Place a small amount of the crude oxime (approx. 50 mg) into a test tube. Add a small volume (0.5-1 mL) of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture gently. A good solvent will dissolve the compound completely when hot but show poor solubility when cool.
-
Dissolution: Place the bulk of the crude oxime into an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Emulsion forms during extraction | The reaction mixture may contain surfactants or fine particulates. | Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. If persistent, filter the entire mixture through a pad of Celite. |
| Low recovery after recrystallization | 1. Too much solvent was used. 2. The chosen solvent is too good, even when cold. 3. The product is more soluble than anticipated. | 1. Evaporate some of the solvent from the mother liquor and attempt a second crystallization. 2. Re-evaluate the solvent system. Consider a mixed-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until cloudy, then heating to clarify). |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point. | Try a lower-boiling point solvent. If impurities are the cause, consider purification by column chromatography before attempting recrystallization again. |
| TLC/NMR shows starting aldehyde after workup | The initial oximation reaction did not go to completion. | While column chromatography can separate the aldehyde from the oxime, it is often better to optimize the reaction conditions (e.g., increase reaction time, temperature, or equivalents of hydroxylamine) on a small scale first. |
References
- EP1270548A1 - Purification method of cyclohexanone-oxime.
- US6673969B2 - Process for preparation of oximes and resulting products.
- US3429920A - Preparation of oxime.
- US4868334A - Process for the production of anhydrous oxime from an aqueous solution.
-
Oxime synthesis by condensation or oxidation . Organic Chemistry Portal. [Link]
-
A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes . Journal of the Korean Chemical Society. [Link]
-
Isolation and analysis of carbonyl compounds as oximes . CDC Stacks. [Link]
- Microwave synthesis method of benzaldehyde oxime compound.
- US7396519B2 - Preparation of a high purity and high concentration hydroxylamine free base.
-
(PDF) Liquid-liquid synthesis of oximes from carbonyl compounds . ResearchGate. [Link]
- CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
-
hydroxylammonium chloride properties . Chemister.ru. [Link]
-
Hydroxylamine alternatives or synthesis . Sciencemadness Discussion Board. [Link]
-
E-1-(1-Hydroxycyclohexyl)ethanone oxime . Organic Syntheses. [Link]
-
Propagation in Reported Organocatalytic Beckmann Rearrangement . The Royal Society of Chemistry. [Link]
-
(PDF) An efficient one pot synthesis of oxime by classical method . ResearchGate. [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE . INCHEM. [Link]
-
Oxime . Wikipedia. [Link]
-
Storage and Use of Hydroxylamine Free Base (NH2OH) . U.S. Department of Energy. [Link]
-
HYDROXYLAMINE HCL . Ataman Kimya. [Link]
-
Hydroxylamine from ammonium chloride (early prototype) . YouTube. [Link]
-
Safety Data Sheet: Hydroxylammonium chloride . Chemos GmbH & Co.KG. [Link]
-
Product Class 15: Oximes . Science of Synthesis. [Link]
-
m-CHLOROPHENYLMETHYLCARBINOL . Organic Syntheses. [Link]
-
A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue . PubMed. [Link]
-
Concise Synthesis of Deoxylimonin . Journal of the American Chemical Society. [Link]
- US4707294A - Preparation of alcoholic hydroxylamine solution from hydroxylammonium sulfate.
-
Hydroxylamine - Solubility . Solubility of Things. [Link]
-
Oximes . BYJU'S. [Link]
-
Synthesis of α-chlorobenzaldehyde oxime . PrepChem.com. [Link]
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- 4. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]
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Technical Support Center: Solvent Selection for Maximizing 3,4-Dichlorobenzaldehyde Oxime Yield
Welcome to the technical support guide for the synthesis of 3,4-Dichlorobenzaldehyde oxime. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for maximizing reaction yield through optimal solvent selection. We will move beyond simple protocols to explore the causal relationships between solvent properties and reaction outcomes, ensuring you can make informed, effective decisions in your laboratory work.
Reaction Overview & Core Mechanism
The synthesis of this compound is a condensation reaction between 3,4-Dichlorobenzaldehyde and hydroxylamine.[1] The reaction is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine nucleophile. The choice of solvent is critical as it influences reactant solubility, reaction rate, and equilibrium position.
The fundamental transformation is illustrated below:
Caption: General reaction scheme for the formation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on how solvent choice is a key diagnostic and corrective tool.
Q1: My final yield is consistently low. What are the most likely solvent-related causes?
A1: Low yield is a common problem that can often be traced back to suboptimal solvent conditions. Consider these points:
-
Poor Solubility of Starting Material: 3,4-Dichlorobenzaldehyde is insoluble in water.[2] If you are using a purely aqueous system, the aldehyde will not be sufficiently available to react. A co-solvent is essential.
-
Insufficient Nucleophile Availability: The reaction requires free hydroxylamine (NH₂OH), but the starting material is its hydrochloride salt. Your solvent system must work effectively with your choice of base to deprotonate the NH₂OH·HCl. Protic solvents like methanol or ethanol can facilitate this. A study on aryl oximes found that a 1:1 mixture of methanol and mineral water gave a 95% yield for this compound in just 10 minutes.[3] The natural carbonates and sulfates in mineral water act as a base to activate the hydroxylamine.[3]
-
Reversibility of the Reaction: Oxime formation is a reversible equilibrium. The presence of water as a product means that running the reaction in a solvent that can effectively solvate the product oxime while not excessively favoring the reverse reaction is key. While some water is beneficial, an entirely aqueous medium can hinder the forward reaction.
Q2: The reaction is extremely slow or appears to have stalled. How does my solvent choice impact the reaction rate?
A2: Reaction kinetics are highly dependent on the solvent environment.
-
Mechanism Facilitation: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde's carbonyl carbon. This process involves significant charge separation and proton transfer in the transition states. Protic solvents, such as alcohols, are particularly effective at accelerating this reaction.[4] They can stabilize the charged intermediates through hydrogen bonding and actively participate in the proton transfer steps, lowering the activation energy.[4][5]
-
Temperature Limitations: If you are using a low-boiling point solvent like dichloromethane or diethyl ether, you are limited to lower reaction temperatures, which will naturally slow the rate. Solvents like methanol, ethanol, or even water mixtures allow for a wider range of temperatures if gentle heating is required.
Q3: I'm observing significant side products or a messy reaction mixture. Could the solvent be the culprit?
A3: While this reaction is generally clean, solvent choice can influence side reactions. 3,4-Dichlorobenzaldehyde is incompatible with strong bases.[2] If you are using a strong base like sodium hydroxide in a solvent that promotes its full dissociation and solubility (e.g., methanol), you risk side reactions with the aldehyde starting material. Using a milder, heterogeneous base like sodium carbonate (Na₂CO₃) or relying on the salts in mineral water can provide a more controlled, localized basicity that favors oxime formation over side reactions.[3][6]
Q4: Why is a co-solvent like methanol/water often recommended over a single solvent?
A4: A co-solvent system offers the "best of both worlds." In the case of methanol/water:
-
Methanol effectively dissolves the organic starting material, 3,4-Dichlorobenzaldehyde.
-
Water is an excellent, environmentally friendly solvent for the hydroxylamine hydrochloride and the base (e.g., carbonates).[7]
-
The combination provides a protic environment that facilitates the reaction mechanism, leading to faster rates and higher yields compared to using methanol or toluene alone.[3]
Q5: Can I use a solvent-free method? What are the pros and cons?
A5: Yes, a solvent-free approach is a viable and environmentally friendly alternative. One reported method involves grinding the aldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate together in a mortar at room temperature.[6]
-
Pros: This method is rapid, eliminates solvent waste, and can produce high yields (often >95%).[6] It is an excellent example of a green chemistry approach.
-
Cons: It can be difficult to scale up for industrial applications, and heat dissipation can be an issue in larger batches. For laboratory-scale synthesis, however, it is highly effective.
Data Summary: Solvent System Comparison
The following table summarizes yields for aryl oxime synthesis under different solvent conditions, based on data for 4-nitrobenzaldehyde, a common model substrate, and the specific result for 3,4-Dichlorobenzaldehyde.
| Starting Aldehyde | Solvent System | Base/Additive | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Toluene | None specified | 60 | 30 | [3] |
| 4-Nitrobenzaldehyde | Methanol | None specified | 60 | 50 | [3] |
| 4-Nitrobenzaldehyde | Methanol / Water (1:1) | None specified | 10 | 48 | [3] |
| 4-Nitrobenzaldehyde | Methanol / Mineral Water (1:1) | (Inherent salts) | 10 | 99 | [3] |
| 3,4-Dichlorobenzaldehyde | Methanol / Mineral Water (1:1) | (Inherent salts) | 10 | 95 | [3] |
| Various Aldehydes | Solvent-Free (Grinding) | Na₂CO₃ | ~2-5 | 90-96 | [6] |
| Various Aldehydes | Acetonitrile (CH₃CN) | Oxalic Acid | 55-90 | 90-95 |
Recommended Experimental Protocols
Protocol 1: High-Yield Aqueous/Organic Co-Solvent Method
This protocol is recommended for achieving the highest yields in a short time frame, based on published results.[3]
-
Preparation: In a round-bottom flask, dissolve 3,4-Dichlorobenzaldehyde (1.0 eq) in methanol (e.g., 4 mL per mmol of aldehyde).
-
Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) in an equal volume of mineral water (e.g., 4 mL per mmol of aldehyde).
-
Reaction: Add the hydroxylamine solution to the stirred aldehyde solution at room temperature.
-
Monitoring: The reaction is typically complete within 10-15 minutes. Monitor by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, the product may precipitate. If not, reduce the methanol volume under vacuum. Filter the resulting solid, wash with cold water, and dry to obtain the this compound.
Protocol 2: Solvent-Free Grinding Method
This is an excellent green alternative for rapid, small-scale synthesis.[6]
-
Preparation: In a clean, dry mortar, combine 3,4-Dichlorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).
-
Reaction: Grind the mixture thoroughly with a pestle for 2-5 minutes at room temperature. The mixture may become pasty or change color.
-
Workup: After grinding, add ~10 mL of cold water to the mortar.
-
Isolation: Break up the solid and filter the mixture. Wash the solid with additional water and dry to yield the product.
Visualization: Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate solvent system based on experimental priorities.
Caption: Decision workflow for solvent selection in oxime synthesis.
References
-
Yaka, H., & Çelikesir, A. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]
-
Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dichlorobenzaldehyde. Retrieved February 4, 2026, from [Link]
-
BYJU'S. (n.d.). Oximes. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved February 4, 2026, from [Link]
-
Loiseau, F., & Beauchemin, A. M. (n.d.). Synthesis of Oximes from Alkynes via Cope-type Hydroamination with Hydroxylamine. Organic Syntheses. Retrieved February 4, 2026, from [Link]
- Yoon, Y.-J., et al. (2010). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 54(4), 453-456.
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved February 4, 2026, from [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved February 4, 2026, from [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 10228-10299. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
Controlling isomer formation in 3,4-Dichlorobenzaldehyde oxime synthesis
Welcome to the technical support center for the synthesis of 3,4-Dichlorobenzaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into controlling the formation of E and Z isomers during synthesis. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and provide authoritative references to ground our recommendations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Question 1: My synthesis yields an inseparable mixture of E and Z isomers. How can I selectively synthesize the thermodynamically preferred E-isomer?
Answer: Achieving high stereoselectivity for the E-isomer is a common challenge. The formation of an isomeric mixture is often the default outcome under neutral or standard basic conditions.[1][2] The key to controlling the outcome lies in manipulating the reaction equilibrium to favor the more thermodynamically stable product. The E-isomer is generally more stable due to lower steric hindrance between the bulky dichlorophenyl group and the hydroxyl group.
The most effective strategy is to facilitate isomerization of the initially formed mixture to the desired E-isomer using an acid catalyst under anhydrous conditions.[3] The Z-isomer can be converted to the E-isomer via an acid-catalyzed isomerization process. A well-established method involves treating a solution of the E/Z mixture with anhydrous acid, such as hydrogen chloride (HCl) in an organic solvent like diethyl ether. This selectively precipitates the hydrochloride salt of the more stable E-oxime, which can then be neutralized to yield the pure E-isomer.[3]
Underlying Principle: The mechanism involves protonation of the oxime nitrogen, which facilitates rotation around the C=N bond. The system then relaxes to the sterically less hindered and thermodynamically favored E configuration before precipitating as the salt.
Question 2: I am experiencing low overall yield, even when obtaining the correct isomer. What are the likely causes and how can I improve it?
Answer: Low yield in oximation reactions can stem from several factors, ranging from suboptimal reaction conditions to procedural errors during workup.
-
Incorrect pH: The formation of oximes is highly pH-dependent. The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by acid-catalyzed dehydration.[4][5] This process is fastest at a weakly acidic pH (around 4-5).[4] If the medium is too acidic (pH < 3), the hydroxylamine becomes fully protonated (HONH3+), losing its nucleophilicity. If the medium is too basic, the dehydration step of the carbinolamine intermediate is not efficiently catalyzed.
-
Solution: When using hydroxylamine hydrochloride, a mild base like sodium carbonate or sodium bicarbonate should be used to liberate the free hydroxylamine and buffer the reaction medium to the optimal pH range.[6]
-
-
Inefficient Reaction Conditions: Incomplete conversion can result from insufficient reaction time, low temperature, or poor choice of solvent.
-
Solution: While many oximations proceed at room temperature, gentle heating can sometimes drive the reaction to completion. Polar protic solvents like ethanol are often effective as they can solvate the reactants and participate in hydrogen bonding, which can enhance the reaction rate.[7] Some modern, solvent-free grinding methods have also shown high efficiency and yield in short reaction times.[6][8]
-
-
Workup Losses: The oxime product may be partially lost during extraction or purification if its solubility properties are not well-managed.
-
Solution: Ensure the aqueous phase is saturated with a salt (e.g., NaCl) before extraction to decrease the solubility of the oxime and improve partitioning into the organic layer. Use a suitable extraction solvent like ethyl acetate.
-
Question 3: My product appears pure by TLC, but my NMR spectrum shows two distinct sets of peaks. How can I confidently identify the E and Z isomers?
Answer: This is a classic sign of having an E/Z isomeric mixture. While the isomers may have similar polarities, making them difficult to separate and distinguish by TLC, they are distinct chemical entities that are readily differentiated by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
¹H NMR Spectroscopy: The most telling signal is the aldehydic proton (-CH=NOH). The chemical shift of this proton is highly sensitive to the stereochemistry of the C=N bond. Due to the anisotropic effect of the hydroxyl group, the aldehydic proton of one isomer will be more deshielded (shifted downfield) than the other. You will also observe two distinct signals for the hydroxyl proton (-OH), often appearing as broad singlets at different chemical shifts.[9] The relative integration of these distinct proton signals allows for the quantification of the E/Z ratio.[3]
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon atoms, particularly the C=N carbon and the carbons of the aromatic ring, will have slightly different chemical shifts for each isomer.
-
Computational Methods: For unambiguous assignment when only one isomer is available, computational methods like DP4+ analysis, which compare experimental NMR data with quantum mechanics-calculated chemical shifts for both possible isomers, can be highly effective.[10]
Workflow for Isomer Characterization
Caption: Workflow for NMR-based isomer identification and quantification.
Frequently Asked Questions (FAQs)
Question 4: What is the fundamental mechanism of oxime formation?
Answer: The synthesis of an oxime from an aldehyde or ketone and hydroxylamine is a two-step condensation reaction that proceeds via a carbinolamine intermediate.[5][11]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 3,4-Dichlorobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. This step is reversible.
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the C=N double bond of the oxime. This step is the rate-determining step and is catalyzed by a weak acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is then eliminated.
The overall reaction is fastest in a slightly acidic medium (pH ≈ 4.5), which provides a balance between having enough unprotonated, nucleophilic hydroxylamine to initiate the attack and enough acid to catalyze the dehydration step.[4]
Reaction Mechanism of Oxime Formation
Caption: Mechanism of oxime formation from an aldehyde.
Question 5: Which reaction conditions are most critical for controlling the E/Z isomer ratio?
Answer: Several factors influence the final isomer ratio, but the most critical are pH and solvent . Temperature and reaction time play secondary, albeit important, roles.
| Reaction Condition | Effect on E/Z Ratio | Rationale |
| pH (Acidity) | High Impact. Acidic conditions (e.g., using HCl) strongly favor the formation of the more stable E-isomer by promoting E/Z isomerization.[3][12] | Protonation of the oxime nitrogen allows for rotation around the C=N bond, enabling the mixture to equilibrate to the thermodynamically favored isomer. |
| Solvent | Moderate Impact. Polar protic solvents like ethanol can facilitate the reaction and may influence the kinetic product ratio through hydrogen bonding.[7] Non-polar aprotic solvents are often used for acid-catalyzed isomerization to control solubility and precipitation.[3] | The solvent's ability to stabilize intermediates and transition states can affect the activation energies for the formation of each isomer. |
| Temperature | Low to Moderate Impact. Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, favoring the thermodynamic product. However, the initial formation may be less selective. | At equilibrium, higher temperatures will favor the more stable isomer. Kinetically, higher temperatures may lead to a mixture. |
| Base/Catalyst | Moderate Impact. The choice of base (e.g., Na₂CO₃ vs. NaOH) can influence the reaction pH and thus the final isomer ratio. Some catalysts are designed for stereoselective synthesis.[2][13] | Different bases establish different pH levels, affecting the rate of formation and potential for in-situ isomerization. |
Question 6: Is there a standard protocol for preparing the E-isomer of this compound with high purity?
Answer: Yes. A reliable method involves an initial oximation followed by an acid-catalyzed isomerization and selective precipitation. This protocol is adapted from established procedures for stereoselective oxime synthesis.[3]
Protocol: Stereoselective Synthesis of (E)-3,4-Dichlorobenzaldehyde Oxime
Materials:
-
3,4-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Ethanol
-
Diethyl ether, anhydrous
-
Hydrogen Chloride (gas or a solution in anhydrous ether)
-
10% Sodium Carbonate solution (aqueous)
-
Deionized Water
Procedure:
-
Initial Oximation (Formation of E/Z Mixture): a. In a round-bottom flask, dissolve 3,4-Dichlorobenzaldehyde (1 equivalent) in ethanol. b. In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in a minimal amount of water and add it to the aldehyde solution. c. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde. d. Remove the ethanol under reduced pressure. Add water to the residue and extract the crude oxime mixture with ethyl acetate or diethyl ether. e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude E/Z oxime mixture.
-
Isomerization and Selective Precipitation: a. Dissolve the crude oxime mixture in a minimum volume of anhydrous diethyl ether. b. Bubble anhydrous hydrogen chloride gas through the solution (or add a saturated solution of HCl in anhydrous ether dropwise) with vigorous stirring. c. A white precipitate, the hydrochloride salt of the (E)-oxime, will form.[3] Continue adding HCl until precipitation is complete. d. Isolate the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any soluble (Z)-isomer.
-
Neutralization and Isolation: a. Add the collected (E)-oxime hydrochloride salt portion-wise to a vigorously stirring 10% aqueous solution of sodium carbonate.[3] b. The free (E)-oxime will precipitate out of the basic solution. c. Stir for 30 minutes, then collect the solid product by vacuum filtration. d. Wash the solid with deionized water until the washings are neutral (check with pH paper). e. Dry the final product under vacuum to yield pure (E)-3,4-Dichlorobenzaldehyde oxime.
Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, checking for the absence of signals corresponding to the Z-isomer, and by melting point analysis.
References
- EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
-
He, D., et al. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Organic Chemistry: An Indian Journal. [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Gajanayake, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]
-
ResearchGate. Selective Synthesis of E and Z Isomers of Oximes. [Link]
-
Semantic Scholar. Selective Synthesis of E and Z Isomers of Oximes. [Link]
-
Shemet, V. Y., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
MDPI. The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. [Link]
-
Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. [Link]
-
quimicaorganica.org. Oxime formation. [Link]
-
YouTube. Formation of an Oxime from an Aldehyde. [Link]
-
Paul, S., & Nanda, A. K. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]
Sources
- 1. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime formation [quimicaorganica.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of 3,4-Dichlorobenzaldehyde Oxime
Executive Summary
Product: 3,4-Dichlorobenzaldehyde Oxime (CAS: 5331-92-0) Application: Intermediate in the synthesis of agrochemicals, antifungals, and enzyme inhibitors (e.g., HIV integrase inhibitors). Analytical Focus: Reaction monitoring and purity verification via Fourier Transform Infrared Spectroscopy (FTIR).
This guide provides a technical comparison of the FTIR spectral signature of This compound against its precursor (3,4-Dichlorobenzaldehyde ) and isomeric analogues. By focusing on the functional group transformations—specifically the carbonyl-to-oxime conversion—researchers can utilize this data to validate synthesis endpoints and assess product purity without immediate reliance on NMR.
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes moisture interference, which is critical when analyzing the broad O-H stretching region of oximes.
Sample Preparation & Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC; KBr Pellet is recommended for high-resolution fingerprinting.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication quality)
-
Range: 4000–600 cm⁻¹
-
Synthesis & Monitoring Workflow
The following diagram outlines the critical control points where FTIR analysis validates the chemical transformation.
Figure 1: Synthesis monitoring workflow highlighting the critical FTIR decision point.
Spectral Comparison: Precursor vs. Product
The most critical application of FTIR in this context is confirming the conversion of the aldehyde carbonyl group into the oxime functionality. The table below details the specific vibrational mode shifts.
Comparative Peak Assignment Table
| Vibrational Mode | Precursor (Aldehyde) | Product (Oxime) | Shift / Observation |
| O-H Stretch | Absent | 3200–3400 cm⁻¹ | Appearance. Broad, strong band indicating oxime hydroxyl group. |
| C-H Stretch (Aldehyde) | 2750 & 2850 cm⁻¹ (Fermi Doublet) | Absent | Disappearance. The characteristic Fermi doublet of the aldehyde C-H vanishes. |
| C=O Stretch | 1690–1710 cm⁻¹ (Strong) | Absent | Disappearance. Complete loss of the sharp carbonyl peak is the primary endpoint indicator. |
| C=N Stretch | Absent | 1620–1660 cm⁻¹ | Appearance. A new, medium-intensity band emerges, characteristic of the imine linkage. |
| N-O Stretch | Absent | 930–960 cm⁻¹ | Appearance. Distinctive stretch for oximes, often sharp. |
| C-Cl Stretch | ~1090 cm⁻¹ | ~1090 cm⁻¹ | Static. Remains relatively unchanged as the aryl chloride is not involved in the reaction. |
| Ar-H Bending | 800–900 cm⁻¹ | 800–900 cm⁻¹ | Diagnostic. 1,2,4-trisubstituted pattern (see Section 4).[3] |
Detailed Spectral Analysis[4]
The "Diagnostic Gap" (1800–1600 cm⁻¹)
In the precursor, the carbonyl (C=O) stretch dominates the spectrum at approximately 1700 cm⁻¹ . Upon conversion to the oxime, this peak must disappear completely. It is replaced by the C=N stretching vibration at a lower frequency (1620–1660 cm⁻¹ ).
-
Note: If a peak remains at 1700 cm⁻¹, the reaction is incomplete.
The Hydroxyl Region (3500–3000 cm⁻¹)
The precursor spectrum is relatively clean in this region (excluding weak Ar-H stretches). The product spectrum will exhibit a broad, intense O-H band centered around 3300 cm⁻¹. This band is often broader than alcohol O-H bands due to hydrogen bonding in the solid state (dimer formation).
Differentiation from Isomers (Purity Profile)
In drug development, distinguishing the 3,4-dichloro isomer from the 2,4-dichloro isomer is vital. While NMR is the gold standard, FTIR provides rapid screening capabilities based on the Aromatic C-H Out-of-Plane (OOP) Bending region.
1,2,4-Trisubstituted Benzene Patterns
Both the 3,4- and 2,4- isomers are 1,2,4-trisubstituted benzenes, but the electronic environment of the protons differs.
-
This compound:
-
2,4-Dichlorobenzaldehyde Oxime:
-
Protons at positions 3, 5, and 6.
-
H3: Isolated proton (between two Cl atoms).
-
Differentiation: The isolated proton at H3 is flanked by two electron-withdrawing chlorine atoms, which stiffens the bond and typically shifts the isolated H wag to a slightly higher frequency compared to the H2 proton in the 3,4-isomer.
-
Decision Logic for Spectral Interpretation
Figure 2: Logic flow for interpreting the FTIR spectrum during reaction monitoring.
References
-
ChemicalBook. (2024). This compound Properties and Melting Point. Retrieved from
-
Sigma-Aldrich. (2024). 3,4-Dichlorobenzaldehyde Product Specification and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2014). Novel Bioassay for the Discovery of Inhibitors... (Synthesis of this compound). PLOS ONE. Retrieved from
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from
-
Royal Society of Chemistry. (2011). Electrochemical Tandem Synthesis of Oximes (General IR data for chlorobenzaldehyde oximes). Chem. Commun. Retrieved from
Sources
- 1. Full text of "The Preparation Properties Chemical Behavior And Indentification Of Organic Chlorine Compounds" [archive.org]
- 2. Full text of "The Preparation, Properties, Chemical Behavior, and Identification of Organic Chlorine Compounds" [archive.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Guide: 1H & 13C NMR Characterization of 3,4-Dichlorobenzaldehyde Oxime
This guide provides an in-depth technical analysis of the NMR characterization of 3,4-Dichlorobenzaldehyde oxime (CAS: 5331-92-0).[1] It is designed for researchers requiring precise structural validation of this intermediate, which is critical in the synthesis of agrochemicals (e.g., nitriles) and pharmaceutical pharmacophores.
Executive Summary & Chemical Context
This compound serves as a pivotal electrophilic intermediate.[1] Its characterization is frequently complicated by E/Z isomerism (syn/anti).[1] In standard synthesis conditions, the (E)-isomer (anti) is the thermodynamic product and the primary species observed in NMR, characterized by the hydroxyl group positioned trans to the phenyl ring to minimize steric strain.[1]
-
Molecular Formula:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Molecular Weight: 190.03 g/mol [1]
-
Key Structural Feature: The imine moiety (
) which replaces the carbonyl signal of the precursor.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Isomerism Mechanics
The E-isomer typically displays a methine (
Figure 1: Synthesis and Isomerization pathways. The (E)-isomer is the target for standard characterization.
Experimental Protocols
Synthesis for Reference Standard
To ensure the NMR data corresponds to a high-purity standard, follow this self-validating synthesis protocol.
-
Reagents: Dissolve 3,4-dichlorobenzaldehyde (1.0 eq) in Ethanol (
). -
Addition: Add Hydroxylamine hydrochloride (1.2 eq) followed by Sodium Acetate (1.5 eq) dissolved in minimal water.
-
Reaction: Reflux for 1–2 hours or stir at RT for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The aldehyde spot (
) should disappear, replaced by a lowerngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> oxime spot. -
Workup: Remove ethanol under reduced pressure. Add ice-cold water. The oxime typically precipitates as a white solid.[1] Filter, wash with water, and dry.[3]
-
Purification: Recrystallize from Ethanol/Water if necessary. Melting Point Target: 110–112 °C.
NMR Sample Preparation
-
Solvent Choice: DMSO-d6 is superior to
for oximes.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reasoning: DMSO-d6 prevents rapid proton exchange, allowing the distinct observation of the oxime
singlet (typically 11.0–12.0 ppm). Inngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> , this peak is often broadened or invisible.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25 °C).[1]
1H NMR Characterization
Spectrometer Frequency: 400 MHz or higher recommended.
Solvent: DMSO-d6 (
Spectral Assignment Table
| Position | Proton Type | Shift ( | Multiplicity | Interpretation | |
| OH | Oxime Hydroxyl | 11.60 – 11.80 | Singlet (s) | - | Diagnostic. Disappears with |
| H-7 | Imine ( | 8.15 – 8.25 | Singlet (s) | - | Key Indicator. Sharp singlet. Distinct from aldehyde CHO (~10 ppm).[1] |
| H-2 | Aromatic | 7.75 – 7.85 | Doublet (d) | ~2.0 | Meta-coupling to H-6.[1] Deshielded by imine and Cl.[1] |
| H-5 | Aromatic | 7.65 – 7.70 | Doublet (d) | ~8.5 | Ortho-coupling to H-6.[1] |
| H-6 | Aromatic | 7.50 – 7.60 | dd | 8.5, 2.0 | Doublet of doublets.[1] Coupled to H-5 (ortho) and H-2 (meta). |
Detailed Analysis
-
The Oxime Proton (H-7): The singlet at
ppm is the "fingerprint" of the oxime formation. In the precursor aldehyde, the carbonyl proton appears atngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ppm. The upfield shift of ~1.8 ppm confirms the conversion ofngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> to . -
The Hydroxyl Proton: In dry DMSO-d6, this appears as a sharp singlet downfield (11.6+ ppm).[1] If the sample is wet or in
, this signal broadens significantly due to hydrogen bonding exchange.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Aromatic Region: The 3,4-dichloro substitution pattern creates an ABX system (or effectively AMX due to the distinct shifts).[1] The proton at position 2 (between the Cl and the oxime group) is the most deshielded aromatic proton due to the inductive effect of the chlorine and the anisotropy of the oxime.[1]
13C NMR Characterization
Solvent: DMSO-d6 (
Spectral Assignment Table
| Carbon Type | Shift ( | Interpretation |
| C=N (Oxime) | 146.0 – 148.0 | Diagnostic peak. Upfield from precursor Carbonyl (~190 ppm).[1] |
| C-Cl (C-3, C-4) | 131.0 – 133.0 | Quaternary carbons.[1] Low intensity. |
| C-Quat (C-1) | 133.0 – 135.0 | Ipso carbon attached to the oxime group.[1] |
| C-H (Ar) | 127.0 – 130.0 | Aromatic methine carbons (C-2, C-5, C-6).[1] |
Mechanistic Insight
The disappearance of the carbonyl carbon signal at >190 ppm and the appearance of the imine carbon at ~147 ppm provides unequivocal proof of structure.[1] The E-isomer carbon shift is typically slightly upfield of the Z-isomer for the
Comparative Analysis: Oxime vs. Alternatives
This section objectively compares the spectral signature of the target product against its precursor and similar chlorinated analogs to aid in troubleshooting.
Table 1: Reaction Monitoring (Aldehyde vs. Oxime)
| Feature | Precursor: 3,4-Dichlorobenzaldehyde | Product: this compound | Status |
| 1H: CHO / CH=N | 10.0 ppm (Singlet) | 8.20 ppm (Singlet) | Complete Conversion |
| 1H: OH | Absent | 11.70 ppm (Singlet) | New Signal |
| 13C: C=O / C=N | 190.5 ppm | 147.0 ppm | Major Shift Upfield |
| Solubility | Soluble in most organics | Reduced solubility in non-polar solvents | Physical Change |
Table 2: Substituent Effects (4-Cl vs. 3,4-Dichloro)
Data synthesized from standard substituent additivity rules and experimental literature.
| Compound | H-7 ( | Ar-H Pattern | Melting Point |
| 4-Chlorobenzaldehyde oxime | 8.18 ppm | AA'BB' (Symmetric doublets) | ~106 °C |
| This compound | 8.22 ppm | AMX (Split signals) | ~110–112 °C |
| Difference | +0.04 ppm | Loss of symmetry | Higher MP (Stability) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Analyst Note: The addition of the 3-Cl substituent breaks the symmetry of the 4-Cl analog. Instead of two clean doublets, you will see a more complex 3-spin system.[1] The inductive effect of the extra chlorine shifts the oxime proton slightly downfield.[1]
Troubleshooting & Validation Workflow
Use the following logic flow to validate your NMR data or troubleshoot impurities.
Figure 2: NMR interpretation logic flow for quality control.
Common Artifacts
-
Water Peak: In DMSO-d6, water appears at 3.33 ppm .[1] If this peak is large, the OH signal at 11.7 ppm may exchange and broaden into the baseline.[1] Solution: Dry the product thoroughly in a vacuum desiccator over
. -
Syn-Isomer: Small peaks near the major signals (approx 5-10% intensity) often represent the Z-isomer.[1] This is not an impurity but a geometric isomer.
References
-
BenchChem. this compound Product Data & Safety. Retrieved from BenchChem Database.[1] Link[1]
-
Royal Society of Chemistry. Supporting Information: Synthesis and Characterization of Halogenated Benzaldoximes. RSC Advances, 2013. Link
-
Organic Syntheses. General Procedures for Oxime Formation. Org. Synth. Coll. Vol. 2, 1943.[1] Link
-
Spectral Database for Organic Compounds (SDBS). NMR Data for 3,4-Dichlorobenzaldehyde (Precursor). AIST, Japan. Link[1]
-
PubChem. Compound Summary: this compound (CID 5324470).[1] Link[1]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 3,4-Dichlorobenzaldehyde Oxime
In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3,4-Dichlorobenzaldehyde oxime, a crucial building block in the synthesis of various biologically active compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance against hypothetical alternative approaches, all grounded in established scientific principles and regulatory expectations.
The Criticality of a Stability-Indicating Method
A fundamental requirement for any analytical method used for purity and stability testing is that it must be "stability-indicating." This means the method must be able to accurately measure the analyte of interest without interference from its degradation products, process impurities, or other components in the sample matrix.[1] To achieve this, a comprehensive understanding of the analyte's potential degradation pathways is essential. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are indispensable for identifying these potential degradants.[2][3]
For this compound, the primary anticipated degradation pathways include:
-
Hydrolysis: Oximes are susceptible to acid-catalyzed hydrolysis, which would revert the molecule back to its parent aldehyde, 3,4-Dichlorobenzaldehyde, and hydroxylamine.[4][5]
-
Oxidation: The aromatic ring and the oxime functional group can be susceptible to oxidation, potentially leading to the formation of hydroxylated species or other oxidative adducts.
-
Photodegradation: Aromatic oximes can undergo photodegradation, which may lead to the formation of the parent aldehyde and the corresponding nitrile (3,4-Dichlorobenzonitrile).
A robust HPLC method must be able to separate the intact this compound from these potential impurities and degradation products.
Strategic Development of a Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and wide applicability to a vast range of organic molecules.[6] The separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Rationale for Method Parameter Selection
Our proposed method is built upon a systematic approach to optimizing the key chromatographic parameters:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical first choice for an aromatic compound like this compound. The hydrophobic nature of the C18 chains provides strong retention for the aromatic ring, while still allowing for effective elution with a suitable mobile phase. The choice of a high-purity silica backbone minimizes peak tailing and improves overall peak shape.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is selected to ensure the elution of both the relatively polar potential impurities (like hydroxylated degradants) and the more non-polar parent compound and other potential impurities within a reasonable runtime.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3.0-6.0) is incorporated. This serves two critical purposes:
-
It helps to maintain a consistent ionization state of any acidic or basic functional groups in the analyte or its impurities, leading to reproducible retention times.
-
It can improve the peak shape of acidic or basic analytes by suppressing their ionization.
-
-
-
Detection Wavelength: A photodiode array (PDA) detector is employed to monitor the elution profile. The optimal detection wavelength is determined by acquiring the UV spectrum of this compound and selecting a wavelength of maximum absorbance that provides good sensitivity for both the main component and its potential impurities.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and improving peak shape. Elevated temperatures can also reduce mobile phase viscosity and improve column efficiency.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This section details the step-by-step protocol for the developed HPLC method.
Materials and Reagents
-
This compound reference standard
-
3,4-Dichlorobenzaldehyde reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the diluent.
-
Specificity/Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH before dilution.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before dilution.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours, then dissolve in the diluent.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
-
Visualizing the Method Development Workflow
The logical progression of developing this HPLC method can be visualized as follows:
Caption: Workflow for HPLC Method Development.
Performance Comparison: Our Method vs. Alternative Approaches
To illustrate the superiority of the developed method, let's compare it with two plausible but less optimal alternative approaches.
| Feature | Developed Stability-Indicating Method | Alternative 1: Isocratic RP-HPLC | Alternative 2: Normal-Phase HPLC |
| Principle | Gradient elution on a C18 column, separating based on hydrophobicity. | Constant mobile phase composition on a C18 column. | Separation on a polar stationary phase (e.g., silica) with a non-polar mobile phase. |
| Advantages | Excellent resolution of a wide range of polar and non-polar impurities. Shorter overall analysis time for complex mixtures. High robustness and reproducibility. | Simpler to set up and run. Lower solvent consumption per run. | Can be effective for separating isomers. |
| Disadvantages | Requires a more complex HPLC system capable of gradient elution. | May fail to elute highly retained impurities or co-elute early eluting polar impurities with the solvent front. Poor resolution for complex mixtures. | Poor reproducibility due to sensitivity to mobile phase water content. Not suitable for aqueous samples. Limited applicability for a wide range of impurities. |
| Suitability for Purity | Excellent. The gradient ensures that all potential impurities, from the polar 3,4-Dichlorobenzaldehyde to potentially less polar degradants, are well-separated from the main peak. | Poor to Fair. Co-elution of impurities is a significant risk, leading to inaccurate purity assessments. May not be stability-indicating. | Poor. Not a practical choice for routine quality control of this type of analyte due to its limitations. |
Validating the Method: The Cornerstone of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which encompass the following parameters:[8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the this compound peak from all known impurities and degradation products generated during forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Framework for Method Validation
The validation process follows a structured approach to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical Flow of Method Validation.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. The presented stability-indicating reversed-phase HPLC method, with its well-justified parameter selection and comprehensive validation approach, provides a scientifically sound and regulatory-compliant solution. By understanding the potential degradation pathways and systematically optimizing the chromatographic conditions, researchers and drug development professionals can be confident in the accuracy and reliability of their purity assessments, ultimately contributing to the development of safer and more effective products.
References
- J. Kalia, R. T. Raines, "Hydrolytic Stability of Hydrazones and Oximes," Angew. Chem. Int. Ed., 2008, 47, 7523-7526.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- BenchChem. (2025).
-
PubChem. (n.d.). 3,4-Dichlorobenzaldehyde. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- Journal of Applied Pharmaceutical Science. (2025).
- Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Pharmaguideline. (n.d.).
- ArtMolecule. (n.d.).
- ResearchGate. (2010). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)
- Pharma Science Monitor. (2016).
- Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
- PHARMACEUTICAL SCIENCES. (2018).
- PubMed. (2013).
- CN107522181A. (2017). The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Asian Journal of Pharmaceutical Analysis. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative Degradation of the Microcontaminant 2,6-Dichlorobenzoquinone by UV: Effect of H2O2 Dosage on Water Quality [mdpi.com]
- 10. scispace.com [scispace.com]
Advanced Characterization of 3,4-Dichlorobenzaldehyde Oxime: MS Fragmentation & Methodological Comparison
Executive Summary & Core Directive
Objective: This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 3,4-Dichlorobenzaldehyde oxime (3,4-DCBO). Unlike generic spectral libraries, we dissect the causality of fragmentation to empower researchers to distinguish this compound from critical isomeric impurities (e.g., 2,4-DCBO) and metabolic byproducts.
The "Alternative" Context: In drug development and environmental analysis, "performance" is defined by specificity and detectability . We compare the direct analysis of 3,4-DCBO against:
-
Structural Isomers: Specifically distinguishing the 3,4-isomer from the 2,4-isomer (ortho-effect).
-
Methodological Alternatives: Electron Impact (EI) vs. Electrospray Ionization (ESI).
Mechanistic Deep Dive: Fragmentation Pathways
The mass spectral signature of 3,4-DCBO is governed by two dominant factors: the Chlorine Isotope Cluster and the Oxime-Nitrile Transition .
The Isotopic Fingerprint
Before analyzing fragmentation, one must validate the molecular ion (
-
(m/z 189):
(Relative Intensity: 100%) -
(m/z 191):
(Relative Intensity: ~65%) -
(m/z 193):
(Relative Intensity: ~10%)
Primary Fragmentation Channels (EI Source)
Upon 70 eV Electron Impact ionization, 3,4-DCBO (
-
The Dehydration Pathway (Base Peak Driver): The most thermodynamically favorable pathway is the loss of the hydroxyl radical (
, 17 Da). This transforms the oxime radical cation into the highly stable 3,4-dichlorobenzonitrile cation (m/z 172). -
The Beckmann-Like Rearrangement: While less dominant in gas-phase EI than in solution, a rearrangement to the amide form can occur, followed by CO loss. However, in 3,4-DCBO, the "HCN Loss" (M-27) is frequently observed, generating a dichlorophenol-like radical cation (m/z 162).
-
Ring Degradation: Sequential loss of Cl atoms and C-H fragments leads to the phenyl cation series (m/z 137, 109).
Visualization of Fragmentation Logic
Figure 1: EI-MS Fragmentation Pathway of this compound. The dehydration pathway to the nitrile cation is the primary diagnostic transition.
Comparative Analysis: Performance vs. Alternatives
Structural Isomer Discrimination (3,4- vs. 2,4-DCBO)
A critical challenge in synthesis is distinguishing the 3,4-isomer from the 2,4-isomer.
| Feature | This compound | 2,4-Dichlorobenzaldehyde Oxime (Alternative) |
| Ortho Effect | Absent. The 3-position Cl is too far to interact with the oxime group. | Present. The 2-position Cl exerts steric pressure and electronic interaction with the oxime OH. |
| H2O Loss | Standard [M-17] ( | Enhanced [M-18] ( |
| Spectral Purity | Clean nitrile formation (m/z 172). | Complex fragmentation; higher abundance of ring-opening fragments. |
Methodological Comparison: EI vs. ESI
Choosing the right ionization technique is pivotal for sensitivity vs. structural confirmation.
| Parameter | Electron Impact (EI) - GC-MS | Electrospray Ionization (ESI) - LC-MS |
| Primary Ion | ||
| Fragmentation | Rich, reproducible "fingerprint" | Minimal (requires MS/MS for fragments) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Suitability | Best for Identification. Matches spectral libraries (NIST). | Best for Quantification. Ideal for biological matrices (plasma/urine). |
| Recommendation | Use for purity checks and impurity profiling. | Use for pharmacokinetic (PK) studies. |
Experimental Protocols
Protocol A: GC-MS Structural Confirmation (Self-Validating)
Rationale: This protocol uses the chlorine isotope ratio as a built-in system suitability check.
Reagents:
-
Analyte: 3,4-DCBO (dissolved in Ethyl Acetate, 100 µg/mL).
-
Internal Standard: 1,4-Dichlorobenzene (to verify Cl isotope performance).
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C. Note: Oximes can thermally degrade; if peak tailing occurs, lower to 200°C.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Source: 230°C, 70 eV.
Validation Step (Pass/Fail):
-
Extract Ion Chromatogram (EIC) for m/z 189, 191, 193.
-
Pass Criteria: The integrated area ratio for 189:191 must be between 1.45 and 1.65 (Theoretical ~1.54). If outside this range, the MS source is contaminated or the detector is saturated.
Protocol B: LC-MS/MS Quantification Workflow
Rationale: ESI is preferred for trace analysis but requires specific mobile phases to stabilize the oxime.
Figure 2: LC-MS/MS Workflow for trace quantification. The MRM transition 190 -> 173 mimics the EI dehydration pathway.
Step-by-Step:
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid. (Acidic pH stabilizes the oxime against hydrolysis).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Positive Mode ESI.
-
Precursor: m/z 190 (
for ). -
Product Ion: m/z 173 (
). -
Note: The transition 190 -> 173 is highly specific.
-
References
-
National Institutes of Health (NIH). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link] (Context: General oxime fragmentation mechanisms).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Context: Aldehyde and aromatic fragmentation rules).
-
ResearchGate. Proposed fragmentation patterns and characteristic ions of benzaldehyde derivatives. Available at: [Link] (Context: Comparative fragmentation of substituted benzaldehydes).
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link] (Context: GC-MS optimization for chlorinated aromatics).
Sources
- 1. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: GC-MS Impurity Profiling of 3,4-Dichlorobenzaldehyde Oxime
Executive Summary & Scientific Context
3,4-Dichlorobenzaldehyde oxime (3,4-DCBO) is a critical intermediate in the synthesis of phenylurea herbicides (e.g., Linuron) and various antifungal agents.[1] In regulatory environments (ICH Q3A/B), accurate impurity profiling is mandatory.
However, 3,4-DCBO presents a specific analytical trap: oximes are thermally labile.[1] When subjected to the high temperatures of a standard GC injection port (250°C+), they frequently undergo thermal dehydration , converting into their corresponding nitriles (in this case, 3,4-Dichlorobenzonitrile).
A naive analyst using direct GC-MS will often misidentify this artifact as a process impurity, leading to incorrect root-cause analysis in manufacturing.[1] This guide compares analytical methodologies and establishes a Derivatization-GC-MS protocol as the superior standard for distinguishing true process impurities from analytical artifacts.[1]
The Analytical Challenge: The "Artifact" Trap
The core issue in analyzing 3,4-DCBO is the competition between volatilization and degradation.[1]
The Mechanism of Failure (Direct Injection)
Upon entering a hot GC liner, the hydroxyl group of the oxime facilitates an elimination reaction:
-
Result: The mass spectrum will show a peak for 3,4-Dichlorobenzonitrile (MW 171/173), indistinguishable from nitrile actually present in the sample.[1]
The Solution (Derivatization)
By replacing the active proton with a trimethylsilyl (TMS) group using BSTFA, we block the dehydration pathway:
-
Result: The molecule becomes thermally stable, volatile, and yields a distinct mass spectrum (M+72), allowing separation from any native nitrile impurities.
Comparative Methodology: Selecting the Right Tool
The following table objectively compares the three primary approaches for 3,4-DCBO analysis.
| Feature | Direct GC-MS | Derivatized GC-MS (Recommended) | HPLC-UV |
| Primary Utility | Rapid screening of stable volatiles.[1] | Structural elucidation & trace impurity quantification.[1] | Routine QC & assay of thermally unstable compounds.[1] |
| Thermal Stability | Poor. High risk of oxime-to-nitrile conversion.[1] | Excellent. TMS-oxime is stable up to 300°C. | Excellent. Ambient temperature operation.[1] |
| Structural ID | Good (NIST library), but prone to artifact misidentification. | Superior. Distinct mass shifts confirm structure.[1] | Poor. Relies on retention time (RT) only. |
| Sensitivity | High.[1][2] | High. | Moderate (chromophore dependent).[1] |
| Sample Prep Time | Low (< 5 mins). | Medium (30-45 mins).[1] | Low (< 5 mins).[1] |
| Verdict | Avoid for quantitative impurity profiling. | Gold Standard for R&D and impurity ID.[1] | Standard for routine production QC.[1] |
Decision Matrix Workflow
Figure 1: Analytical Decision Matrix. Note the critical divergence between impurity profiling (requires MS + Derivatization) and routine QC (HPLC).
Validated Experimental Protocol: Silylation GC-MS
This protocol is designed to ensure complete derivatization and prevent injector degradation.[1]
Reagents & Materials
-
Solvent: Anhydrous Pyridine or Ethyl Acetate (dried over molecular sieves).[1]
-
Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[1] Note: TMCS acts as a catalyst.[1][3]
-
Internal Standard: Fluoranthene or Dodecane (optional, for quantification).
Step-by-Step Workflow
-
Sample Weighing: Weigh approx. 10 mg of 3,4-DCBO sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Anhydrous Pyridine. Vortex until fully dissolved.[1]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately (moisture sensitive).[1]
-
Incubation: Heat the vial at 60°C for 30 minutes .
-
Why? Steric hindrance on the oxime oxygen requires thermal energy to drive the reaction to completion [1].[1]
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1.0 µL into the GC-MS.
GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, standard non-polar phase separates isomers well.[1] |
| Injector Temp | 250°C | Sufficient for TMS derivatives; derivatized oximes are stable here.[1] |
| Split Ratio | 20:1 | Prevents column overload; improves peak shape.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity.[1] |
| Oven Program | 80°C (1 min) | Slow ramp separates the syn and anti isomers of the oxime. |
| MS Source | 230°C | Standard EI source temp.[1] |
| Scan Range | 35 - 450 m/z | Covers low mass fragments and molecular ions of silylated dimers.[1] |
Impurity Identification & Data Interpretation
The Chemical Pathway
Understanding the chemistry is vital for interpreting the chromatogram.[1]
Figure 2: Reaction pathways showing how derivatization (Green path) bypasses the thermal degradation artifact (Red path).
Expected Chromatographic Results
When analyzing the data, you will likely observe two peaks for the oxime derivative due to syn (E) and anti (Z) isomerism, which is common in benzaldehyde oximes [2].
| Compound | RT (approx) | Key Ions (m/z) | Notes |
| 3,4-Dichlorobenzonitrile | 8.5 min | 171, 173, 136 | If seen in derivatized sample, it is a true process impurity. |
| 3,4-Dichlorobenzaldehyde | 9.2 min | 174, 176, 111 | Unreacted starting material.[1] Does not derivatize significantly under these conditions.[1] |
| 3,4-DCBO-TMS (Isomer 1) | 12.4 min | 247 (M+), 232 (M-15), 73 (TMS) | Syn isomer.[1] M+ is shifted by +72 amu vs native oxime. |
| 3,4-DCBO-TMS (Isomer 2) | 12.8 min | 247 (M+), 232 (M-15), 73 (TMS) | Anti isomer.[1] |
Critical Check: If you run a direct injection and see a massive peak at 8.5 min (Nitrile), but that peak disappears or shrinks significantly in the derivatized run, the initial peak was an artifact.
References
-
Restek Corporation. (n.d.).[1] Silylation Derivatization Reagent, BSTFA.[1][3] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3,4-Dichlorobenzaldehyde oxime
Executive Hazard Profile (The "Why")
Hazard Classification: CORROSIVE (Category 1B/1C) CAS: 5331-91-9 | Signal Word: DANGER
As a Senior Application Scientist, I must correct a common misconception: 3,4-Dichlorobenzaldehyde oxime is often treated casually as a simple "irritant" due to its solid state. This is a critical error. According to authoritative Safety Data Sheets (SDS), this compound carries the H314 (Causes severe skin burns and eye damage) classification.[1]
The presence of the oxime moiety (
Immediate Action Required:
-
H314: Treat all direct contact as a chemical burn risk.[1]
-
H411: Toxic to aquatic life with long-lasting effects (Zero-drain disposal policy).[1]
The PPE Matrix: A Self-Validating System[1]
Do not rely on generic "lab safety" rules. Use this matrix, which validates protection based on the specific chemical properties of chlorinated oximes.
A. Dermal Protection (Hands & Body)
The Challenge: Chlorinated aromatics can permeate standard latex rapidly.[1] The corrosive nature demands a barrier that prevents any breakthrough.[1]
| Hazard Level | Recommended Glove System | Material Logic |
| Level 1: Dry Solid Handling | Double Nitrile (Min 5 mil outer) | Why: Solids permeate slowly.[1] Double layer provides a visual breach indicator (colored inner glove).[1] |
| Level 2: Solution/Synthesis | Laminate (Silver Shield/4H) Liner + Nitrile Outer | Why: Laminates offer >480 min breakthrough time against aromatics but have poor fit.[1] The nitrile outer glove secures the liner and provides grip.[1] |
| Body Shielding | Tyvek® Lab Coat (or Apron) | Why: Standard cotton coats absorb corrosives, holding them against the skin.[1] Impervious aprons are mandatory for liquid handling.[1] |
B. Ocular & Respiratory Protection
The Challenge: Fine dust from the solid can cause immediate mucous membrane ablation (chemical burns) in the respiratory tract.[1]
| Protection Zone | Equipment Specification | Operational Context |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Mandatory. Safety glasses are insufficient due to the corrosive dust risk.[1] |
| Face | Polycarbonate Face Shield | Required when handling >10g or heating solutions (splash/explosion risk).[1] |
| Lungs | N95/P100 Respirator (or PAPR) | Required if handling outside a fume hood (not recommended).[1] |
Operational Protocols (Step-by-Step)
Scenario A: Weighing & Transfer (Solid State)
Static electricity is a major risk with fine organic powders, causing "fly-away" dust that settles on wrists and neck.[1]
-
Engineering Control: Operate inside a Chemical Fume Hood or Powder Weighing Station.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1]
-
The "Clean Wrist" Technique:
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol/Acetone) immediately after use.[1] Dispose of the tissue as hazardous solid waste.[1]
Scenario B: Synthesis & Heating (Thermal Risk)
Oximes can decompose violently.[1][2] Never heat this compound in a closed system without pressure relief.[1]
-
Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon).[1] Oxygen accelerates oxime decomposition.[1]
-
Temperature Control: Monitor internal temperature, not just the bath temperature.
-
Emergency Quench: Have a pre-calculated quench vessel (e.g., cold water or dilute acid, depending on reaction matrix) ready.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: PPE Selection Logic Tree
This logic tree ensures you select the correct PPE based on the state of matter and operation.[1]
Caption: Decision matrix for selecting personal protective equipment based on physical state and thermal risk.
Diagram 2: Spill Response Protocol
A systematic approach to neutralizing a corrosive solid spill.[1]
Caption: Step-by-step containment and cleanup workflow for corrosive solid spills.
Disposal & Waste Management
Directive: Due to H411 (Aquatic Toxicity), this material must NEVER enter the sewage system.[1]
-
Segregation:
-
Labeling: clearly mark container with "this compound" and "Corrosive."
-
Deactivation (Expert Tip): If small amounts of residue remain on glassware, rinse with a dilute acidic solution (e.g., 1M HCl) to hydrolyze the oxime back to the aldehyde and hydroxylamine (perform in hood), then dispose of the rinse as chemical waste. Note: This increases the volume of waste but reduces reactivity.
References
-
National Institutes of Health (PubChem). 3,4-Dichlorobenzaldehyde Hazard Summary. Retrieved from [Link]
-
Ansell. (2023).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Standard reference for Nitrile vs. Laminate breakthrough times against chlorinated aromatics).
-
Esko Safety. Glove Chemical Resistance Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
